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Compound of Interest

Compound Name: (R)-(3-Fluorophenyl)oxirane

CAS No.: 403501-35-9

Cat. No.: B1359168 Get Quote

Executive Summary
(R)-(3-Fluorophenyl)oxirane (also known as (R)-m-fluorostyrene oxide; CAS: 403501-35-9) is

a high-value chiral building block used extensively in the synthesis of pharmaceutical

intermediates.[1] It belongs to the class of styrene oxides, where the oxirane ring provides a

versatile handle for nucleophilic ring-opening reactions, and the meta-fluorine atom imparts

metabolic stability and modulated lipophilicity—critical parameters in modern drug design.

This guide details the molecular architecture, validated synthetic protocols, and reactivity profile

of this compound, designed for researchers requiring high-purity chiral synthons.

Molecular Architecture & Stereochemistry[1]
Structural Configuration
The molecule consists of a benzene ring substituted at the meta (3-) position with a fluorine

atom and at the ipso position with an oxirane (epoxide) ring. The (R)-configuration at the

benzylic carbon (C1 of the ethyl chain) is the critical stereochemical feature.

Formula: C₈H₇FO

Molecular Weight: 138.14 g/mol [1]
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Chirality: The C-O bonds form a strained three-membered ring.[1] In the (R)-enantiomer, the

oxirane oxygen is oriented such that, when viewing C1 with the lowest priority group (H)

pointing away, the priority sequence (O > Phenyl > CH2) follows a clockwise direction.

Electronic Effects of the Fluorine Substituent
The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I)

on the aromatic ring without the resonance donation (+R) seen in para substitution.

Ring Deactivation: The benzene ring is electron-deficient compared to styrene oxide.[1]

Epoxide Polarization: The electron withdrawal pulls density from the benzylic carbon, making

it more electrophilic. This subtly influences the regioselectivity of ring-opening reactions

compared to the non-fluorinated analog.[1]

3D Conformation
The oxirane ring is nearly planar with the benzylic carbon, but the phenyl ring rotates to

minimize steric clash with the oxirane hydrogens. The C-F bond is rigid and highly polarized,

often engaging in intramolecular electrostatic interactions that can influence binding affinity in

protein active sites.

Synthetic Pathways[1][2][3][4][5]
Two primary routes are established for accessing high-enantiopurity (>98% ee) (R)-(3-
Fluorophenyl)oxirane.[1]

Method A: Hydrolytic Kinetic Resolution (HKR)
This is the industry-standard method utilizing Jacobsen’s Cobalt(salen) catalyst. It resolves the

inexpensive racemic epoxide by selectively hydrolyzing the (S)-enantiomer to the diol, leaving

the (R)-epoxide intact.

Protocol:

Starting Material: Racemic 2-(3-fluorophenyl)oxirane.[1]

Catalyst: (R,R)-Co(salen) complex (0.5 mol%).
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Reagent: Water (0.55 eq) acts as the nucleophile.[1]

Conditions: Stir at 0–25°C for 12–24 hours.

Purification: Fractional distillation separates the volatile (R)-epoxide from the high-boiling (S)-

diol.[1]

Method B: Asymmetric Transfer Hydrogenation (ATH)
This route builds the chirality before ring closure, avoiding the 50% yield loss inherent in

resolution.

Protocol:

Precursor: 2-Bromo-1-(3-fluorophenyl)ethanone.[1]

Reduction: Ru-TsDPEN (Noyori catalyst) with formic acid/TEA yields (R)-2-bromo-1-(3-

fluorophenyl)ethanol.[1]

Cyclization: Treatment with aqueous NaOH induces intramolecular Sɴ2 displacement of the

bromide to form the epoxide with inversion (or retention depending on conditions, typically

inversion of the alkoxide intermediate).

Synthesis Workflow Diagram
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Figure 1: Comparison of Hydrolytic Kinetic Resolution (HKR) and Asymmetric Transfer

Hydrogenation (ATH) pathways.
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Characterization Profile
The following data validates the identity and purity of the compound.

Spectroscopic Data
Technique Parameter

Key Signals (ppm /
cm⁻¹)

Assignment

¹H NMR 400 MHz, CDCl₃ 7.26–7.36 (m, 1H) Aromatic H (C5)

7.05–7.11 (m, 1H) Aromatic H (C6)

6.93–7.04 (m, 2H) Aromatic H (C2, C4)

3.86 (dd, J=4.1, 2.5

Hz, 1H)
Benzylic CH (Epoxide)

3.15 (dd, J=5.5, 4.1

Hz, 1H)

Terminal CH₂ (trans to

Ph)

2.76 (dd, J=5.5, 2.5

Hz, 1H)

Terminal CH₂ (cis to

Ph)

¹³C NMR 100 MHz, CDCl₃ 163.1 (d, J=246 Hz) C-F (C3)

140.4 (d, J=7.5 Hz) C-Ipso (C1)

51.8 (d, J=2.2 Hz) Benzylic C (Epoxide)

51.3 (s) Terminal C (Epoxide)

IR Neat (ATR) 1250, 870
Epoxide Ring

Deformation

1590, 1485 Aromatic C=C Stretch

Physical Properties[1]
Physical State: Colorless to pale yellow liquid.[1]

Boiling Point: 85–90 °C at 2 mmHg (estimated based on chloro-analog).[1]

Density: ~1.18 g/mL.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluorostyrene
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluorostyrene
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluorostyrene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359168?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Optical Rotation: [α]²⁰D is negative (-) for the (R)-isomer in CHCl₃ (Note: Sign can vary by

solvent; verify with chiral HPLC).

Reactivity & Pharmaceutical Applications[1][6]
Regioselective Ring Opening
The utility of (R)-(3-Fluorophenyl)oxirane lies in its predictable ring-opening chemistry.[1]

Basic Conditions (Nucleophiles: Amines, Azides): Attack occurs predominantly at the

terminal (less hindered) carbon (C2), yielding secondary alcohols. This preserves the

stereocenter at C1.[1]

Acidic Conditions: Attack can shift to the benzylic carbon (C1) due to stabilization of the

developing positive charge, though the electron-withdrawing fluorine destabilizes the

carbocation intermediate relative to unsubstituted styrene oxide, often maintaining some

terminal selectivity.

Reaction Logic Diagram
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Figure 2: Regioselectivity switches based on reaction environment.
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Pharmaceutical Relevance
This scaffold is a direct precursor for Fluorinated Phenylethanolamines.[1]

Beta-Adrenergic Agonists: The 3-fluoro substitution mimics the hydroxyl group of

catecholamines (isostere) but blocks Catechol-O-Methyltransferase (COMT) metabolism,

extending the half-life of the drug.

Antifungal Agents: Triazole antifungals (e.g., analogs of fluconazole) often employ fluorinated

epoxide intermediates to enhance metabolic stability and potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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